molecular formula C24H28N4O4 B15101654 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B15101654
M. Wt: 436.5 g/mol
InChI Key: HVSWWMAVOYILQC-UHFFFAOYSA-N
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Description

This compound features a central tetrahydro-2H-pyran ring substituted at the 4-position with a 4-methoxyphenyl group. A carboxamide bridge links this core to a 1H-1,2,4-triazol-5-yl moiety, which is further modified by a 2-(4-methoxyphenyl)ethyl chain at the 3-position.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]oxane-4-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-30-19-8-3-17(4-9-19)5-12-21-25-23(28-27-21)26-22(29)24(13-15-32-16-14-24)18-6-10-20(31-2)11-7-18/h3-4,6-11H,5,12-16H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

HVSWWMAVOYILQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Pyran Ring Formation

The tetrahydro-2H-pyran ring is synthesized via acid-catalyzed cyclization of 4-methoxyphenylacetone derivatives. A representative protocol involves:

Step 1 :

  • React 4-methoxyacetophenone (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol under HCl catalysis (0.1 M, 12 h reflux).
  • Yield: 78–85% of 4-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester.

Step 2 :

  • Cyclize the β-ketoester with ammonium acetate in acetic acid (120°C, 6 h).
  • Isolate 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Yield: 65%).

Step 3 :

  • Hydrolyze the nitrile to carboxamide using H₂O₂ and K₂CO₃ in DMSO (80°C, 4 h).
  • Obtain 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (Yield: 92%).

Alternative Routes via Michael Addition

Recent advances employ organocatalytic Michael addition for stereoselective pyran synthesis:

Method Catalyst Solvent Yield (%) Reference
Proline-catalyzed L-Proline THF 71
Phase-transfer TBAB Toluene 68

Synthesis of the 1H-1,2,4-Triazole-5-Amine Fragment

One-Pot Triazole Cyclocondensation

The triazole core is synthesized via a three-component reaction (amidine, carboxylic acid, hydrazine):

Reagents :

  • Amidines: 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (1.0 equiv)
  • Carboxylic acid: Pyridine-3-carboxylic acid (1.1 equiv)
  • Hydrazine: Hydrazine hydrate (1.5 equiv)

Procedure :

  • Activate the carboxylic acid with HATU (1.2 equiv) in DMF (0°C, 30 min).
  • Add amidine and stir at 25°C for 2 h.
  • Introduce hydrazine and heat to 80°C for 6 h.
  • Purify via column chromatography (SiO₂, EtOAc/hexane 3:7).

Yield : 81%.

Optimization of Cyclization Conditions

Comparative studies reveal critical parameters for triazole formation:

Parameter Optimal Value Impact on Yield
Temperature 80°C Maximizes ring closure
Solvent DMF Enhances solubility
Coupling agent HATU Superior to DCC
Reaction time 6 h Balances completion vs. degradation

Convergent Coupling of Fragments

Amide Bond Formation

The final step couples the pyran carboxamide with the triazole amine:

Reagents :

  • Pyran-4-carboxamide (1.0 equiv)
  • Triazole-5-amine (1.05 equiv)
  • Coupling agent: HATU (1.2 equiv)
  • Base: DIPEA (2.0 equiv)

Procedure :

  • Dissolve pyran carboxamide in anhydrous DMF (0.1 M).
  • Add HATU and DIPEA sequentially at 0°C.
  • Stir for 15 min, then add triazole amine.
  • React at 25°C for 12 h.
  • Quench with H₂O and extract with EtOAc (3×).
  • Purify via recrystallization (ethanol/water).

Yield : 86–90%.

Side Reactions and Mitigation

Common impurities and solutions include:

  • O-Acylation : Minimized by using HATU over EDCI.
  • Triazole tautomerism : Controlled via pH adjustment (pH 6.5–7.0).

Purification and Characterization

Crystallization Techniques

Single crystals suitable for XRD are obtained by:

  • Slow evaporation from ethanol/water (1:1 v/v)
  • Cooling rate: 0.5°C/min

Purity : >99% (HPLC).

Spectroscopic Validation

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, triazole), 7.25–6.80 (m, 8H, Ar-H), 4.10 (m, 2H, pyran-O), 3.75 (s, 6H, OCH₃)
IR (KBr) 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring)
HRMS m/z 437.2085 [M+H]⁺ (calc. 437.2081)

Scale-Up and Industrial Considerations

Challenges :

  • High cost of HATU at multi-kilogram scales
  • Exothermicity during cyclization

Solutions :

  • Replace HATU with T3P® (cyclic propylphosphonic anhydride) for cost reduction.
  • Use flow chemistry for controlled heat dissipation.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, contributing to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: tetrahydro-2H-pyran cores , triazole/pyrazole rings , and carboxamide linkages . Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (or Identifier) Core Structure Key Substituents Notable Properties/Findings References
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide Tetrahydro-2H-pyran Pyrazole ring with bromophenyl, methyl, and phenyl groups; cyano substitution Synthesized in 58% yield; characterized by NMR and HRMS; no bioactivity reported
4-(4-Methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran Triazole ring with 2-methoxyphenyl substituent Structural analog with altered aryl substitution; potential solubility differences inferred
AS 2444697 (N-[3-(Aminocarbonyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide) Tetrahydro-2H-pyran Pyrazole-oxazole hybrid with aminocarbonyl and methylpyridinyl groups Hydrochloride salt form; highlights versatility in heterocyclic modifications
1015846-70-4 (3-(Methylthio)-5-phenyl-N-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4H-1,2,4-triazol-4-amine) Triazole-pyrazole conjugate Methylthio and phenyl groups; Schiff base linkage Demonstrates synthetic flexibility in triazole functionalization

Key Observations:

Triazole vs. Pyrazole: Triazole rings (as in the target compound and ) exhibit enhanced metabolic stability compared to pyrazoles () due to reduced susceptibility to oxidative degradation .

Substituent Effects: Methoxy Groups: The 4-methoxyphenyl groups in the target compound and its analog () likely improve lipophilicity and membrane permeability compared to cyano () or aminocarbonyl () substituents. Aryl Diversity: Substitution patterns (e.g., 4-methoxyphenethyl vs.

Synthetic Approaches: Carboxamide linkages (common across all analogs) are typically formed via coupling reactions, as seen in the synthesis of ’s derivative using 4-amino-tetrahydro-2H-pyran-4-carbonitrile .

Research Findings and Implications

  • Structural Insights : The triazole-containing analogs (target compound, ) may exhibit superior pharmacokinetic profiles over pyrazole derivatives due to triazole’s resistance to metabolic cleavage .
  • Bioactivity Gaps: While none of the evidence directly addresses the target compound’s bioactivity, the presence of methoxy and carboxamide groups aligns with known pharmacophores in kinase inhibitors and antimicrobial agents .
  • Future Directions : Comparative studies on solubility, stability, and target binding (e.g., via molecular docking) are needed to validate hypotheses derived from structural comparisons.

Biological Activity

The compound 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound consists of a tetrahydropyran ring substituted with a carboxamide group and a triazole moiety. The presence of methoxyphenyl groups enhances its lipophilicity and potential biological interactions.

Antioxidant Activity

Recent studies have indicated that compounds containing triazole structures exhibit significant antioxidant properties. For instance, related triazole derivatives have shown higher antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . The antioxidant activity is often assessed using methods such as the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reducing power of the compounds.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. Research has demonstrated that similar compounds exhibit activity against bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, certain triazole derivatives have shown IC50 values in the low micromolar range against specific cancer types . This suggests that our compound may also exhibit similar properties.

The biological activity of triazoles is often attributed to their ability to interact with biological targets such as enzymes involved in cell signaling and proliferation. The triazole ring can act as a chelating agent for metal ions, which are critical in many biological processes. Additionally, these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress induction and inhibition of cell cycle progression .

Case Studies

Study Findings
Study 1: Antioxidant EvaluationThe compound exhibited 1.5-fold higher antioxidant activity than BHT in FRAP assays .
Study 2: Antimicrobial TestingDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Study 3: Anticancer ScreeningShowed IC50 values of 6.2 μM against HCT-116 colon carcinoma cells .

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